AC710
AC710
AC710 is a potent, selective PDGFR-family kinases inhibitor with Kd values of 0.6 nM/1.0 nM/1.3 nM/1.0 nM for FLT3/KIT/PDGFRα/PDGFRβ respectively.IC50 value: 0.6 nM/1.0 nM/1.3 nM/1.0 nM (FLT3/KIT/PDGFRα/PDGFRβ) [1]Target: PGDFR inhibitorAC710 demonstrated equivalent or slightly better efficacy in reducing the joint swelling and inflammation than dexomethasone administered at a safe dose. AC710 was well tolerated at the tested doses based on body weight and body condition. On the basis of the overall better in vivo tolerability and the mouse efficacy data,compound 22b (AC710) was selected as a preclinical development candidate.
Brand Name:
Vulcanchem
CAS No.:
1351522-04-7
VCID:
VC0002635
InChI:
InChI=1S/C31H42N6O4/c1-9-37-30(5,6)17-23(18-31(37,7)8)40-22-14-15-24(32-19-22)27(38)33-20-10-12-21(13-11-20)34-28(39)35-26-16-25(41-36-26)29(2,3)4/h10-16,19,23H,9,17-18H2,1-8H3,(H,33,38)(H2,34,35,36,39)
SMILES:
CCN1C(CC(CC1(C)C)OC2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)NC4=NOC(=C4)C(C)(C)C)(C)C
Molecular Formula:
C₃₁H₄₂N₆O₄
Molecular Weight:
562.7
AC710
CAS No.: 1351522-04-7
Inhibitors
VCID: VC0002635
Molecular Formula: C₃₁H₄₂N₆O₄
Molecular Weight: 562.7
CAS No. | 1351522-04-7 |
---|---|
Product Name | AC710 |
Molecular Formula | C₃₁H₄₂N₆O₄ |
Molecular Weight | 562.7 |
IUPAC Name | N-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]-5-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxypyridine-2-carboxamide |
Standard InChI | InChI=1S/C31H42N6O4/c1-9-37-30(5,6)17-23(18-31(37,7)8)40-22-14-15-24(32-19-22)27(38)33-20-10-12-21(13-11-20)34-28(39)35-26-16-25(41-36-26)29(2,3)4/h10-16,19,23H,9,17-18H2,1-8H3,(H,33,38)(H2,34,35,36,39) |
Standard InChIKey | JVCWPUFNLFSKFS-UHFFFAOYSA-N |
SMILES | CCN1C(CC(CC1(C)C)OC2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)NC4=NOC(=C4)C(C)(C)C)(C)C |
Appearance | Solid powder |
Description | AC710 is a potent, selective PDGFR-family kinases inhibitor with Kd values of 0.6 nM/1.0 nM/1.3 nM/1.0 nM for FLT3/KIT/PDGFRα/PDGFRβ respectively.IC50 value: 0.6 nM/1.0 nM/1.3 nM/1.0 nM (FLT3/KIT/PDGFRα/PDGFRβ) [1]Target: PGDFR inhibitorAC710 demonstrated equivalent or slightly better efficacy in reducing the joint swelling and inflammation than dexomethasone administered at a safe dose. AC710 was well tolerated at the tested doses based on body weight and body condition. On the basis of the overall better in vivo tolerability and the mouse efficacy data,compound 22b (AC710) was selected as a preclinical development candidate. |
Reference | 1:ACS Med Chem Lett. 2012 Sep 24;3(12):997-1002. doi: 10.1021/ml300214g. eCollection 2012 Dec 13. Discovery of AC710, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases.Liu G,Campbell BT,Holladay MW,Ford Pulido JM,Hua H,Gitnick D,Gardner MF,James J,Breider MA,Brigham D,Belli B,Armstrong RC,Treiber DK, PMID: 24900421 PMCID: PMC4025831 DOI: 10.1021/ml300214g Abstract: A series of potent, selective platelet-derived growth factor receptor-family kinase inhibitors was optimized starting from a globally selective lead molecule 4 through structural modifications aimed at improving the physiochemical and pharmacokinetic properties, as exemplified by 18b. Further clearance reduction via per-methylation of the α-carbons of a solubilizing piperidine nitrogen resulted in advanced leads 22a and 22b. Results from a mouse tumor xenograft, a collagen-induced arthritis model, and a 7 day rat in vivo tolerability study culminated in the selection of compound 22b (AC710) as a preclinical development candidate. |
PubChem Compound | 54760053 |
Last Modified | Nov 11 2021 |
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